molecular formula C19H25NO3 B1198485 3-O-Methyldobutamine CAS No. 95231-13-3

3-O-Methyldobutamine

カタログ番号: B1198485
CAS番号: 95231-13-3
分子量: 315.4 g/mol
InChIキー: OZOWSEZQQABCMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-Methyldobutamine is a significant metabolite of dobutamine, a synthetic catecholamine used primarily as an inotropic agent to treat heart failure and shock. This compound is formed through the methylation of dobutamine by catechol-O-methyltransferase. It plays a crucial role in the pharmacokinetics and pharmacodynamics of dobutamine, influencing its overall efficacy and safety profile .

準備方法

Synthetic Routes and Reaction Conditions: 3-O-Methyldobutamine is synthesized from dobutamine through a methylation reaction. This process involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of the catechol ring in dobutamine. This reaction is catalyzed by the enzyme catechol-O-methyltransferase .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the same enzymatic methylation pathway used in laboratory settings. The process involves the use of human blood mononuclear cells or other biological systems capable of expressing catechol-O-methyltransferase .

化学反応の分析

Types of Reactions: 3-O-Methyldobutamine primarily undergoes metabolic reactions rather than chemical transformations. It is a product of methylation and can be further metabolized through conjugation reactions, such as glucuronidation and sulfation .

Common Reagents and Conditions:

Major Products Formed:

作用機序

3-O-Methyldobutamine exerts its effects primarily through its interaction with adrenergic receptors. The compound acts as an α1-adrenergic receptor antagonist, which can induce vasodilation and reduce vascular resistance . This action is particularly relevant in the context of dobutamine’s overall pharmacological profile, as it contributes to the drug’s hemodynamic effects.

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its specific role as a metabolite of dobutamine and its selective α1-adrenergic receptor antagonist activity. This distinguishes it from other catecholamines and their metabolites, which may have different receptor affinities and pharmacological effects .

生物活性

3-O-Methyldobutamine is a significant metabolite of dobutamine, a synthetic catecholamine commonly used in clinical settings to manage heart failure and shock. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article will explore the compound's interactions with adrenergic receptors, metabolic pathways, and clinical implications based on diverse research findings.

This compound (C19_{19}H25_{25}NO3_3) is characterized by its methoxy group at the 3-position of the dobutamine structure. This modification impacts its biological activity and pharmacokinetics, particularly in relation to its parent compound, dobutamine.

Adrenergic Receptor Interactions

Research indicates that this compound interacts differently with various adrenergic receptors:

  • Alpha-1 Adrenergic Receptors : Both enantiomers of this compound act as competitive antagonists at alpha-1 adrenergic receptors. The (+)-enantiomer exhibits a significantly higher potency compared to the (-)-enantiomer, with pA2 values indicating strong antagonistic activity (pA2 = 7.33 in guinea pig aorta) . Neither enantiomer demonstrated agonist activity at these receptors.
  • Beta-Adrenergic Receptors : The (+)-enantiomer shows weak noncompetitive antagonism at beta-1 adrenergic receptors while both enantiomers exhibit weak agonist activity at beta-2 adrenergic receptors . However, this activity is not highly stereoselective, suggesting limited clinical relevance.

Metabolic Pathways

The metabolism of dobutamine in humans results in the formation of this compound as a major pathway. In a study involving a pediatric patient receiving dobutamine infusions, approximately 47% of the administered drug was excreted as this compound and its sulfate-conjugated derivatives . This indicates that metabolic conversion plays a significant role in determining the pharmacological effects of dobutamine.

Case Studies and Observations

In clinical settings, the effects of dobutamine are well-documented, particularly regarding its impact on cardiac output and metabolic responses. While dobutamine primarily acts as a beta-1 agonist to enhance myocardial contractility, the presence of this compound may influence these outcomes due to its antagonistic properties at alpha-1 receptors .

In patients with heart failure, administration of dobutamine can lead to increased cardiac output; however, the presence of metabolites like this compound may modulate these effects through receptor interactions . For example, one study observed that some patients experienced persistent increases in cardiac output while others returned to baseline levels after treatment .

Summary of Findings

The biological activity of this compound reveals complex interactions with adrenergic receptors and significant implications for its role as a metabolite of dobutamine. Below is a summary table highlighting key findings from various studies:

Study Key Findings
(+)-3-O-methyldobutamine is a potent alpha-1 antagonist; weak beta-2 agonist activity observed.
Major metabolic pathway for dobutamine; significant urinary excretion as this compound.
Clinical relevance in heart failure management; influences cardiac output variability.

特性

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOWSEZQQABCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915054
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95231-13-3, 61413-41-0
Record name 3-O-Methyldobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methyldobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methyldobutamine
Reactant of Route 2
Reactant of Route 2
3-O-Methyldobutamine
Reactant of Route 3
Reactant of Route 3
3-O-Methyldobutamine
Reactant of Route 4
Reactant of Route 4
3-O-Methyldobutamine
Reactant of Route 5
Reactant of Route 5
3-O-Methyldobutamine
Reactant of Route 6
3-O-Methyldobutamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。